2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol

Medicinal Chemistry Hydrogen Bonding CNS Drug Design

2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol (CAS 848755-84-0) is a synthetic aminoethoxybenzyl alcohol derivative with molecular formula C13H21NO4 and molecular weight 255.31 g/mol. It features a 2,5-dimethoxybenzyl pharmacophore linked via a secondary amine to a flexible ethoxyethanol chain, placing it within a compound class broadly claimed as intermediates for pharmaceutically active molecules, including indole-based estrogen receptor modulators.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 848755-84-0
Cat. No. B3038279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol
CAS848755-84-0
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CNCCOCCO
InChIInChI=1S/C13H21NO4/c1-16-12-3-4-13(17-2)11(9-12)10-14-5-7-18-8-6-15/h3-4,9,14-15H,5-8,10H2,1-2H3
InChIKeyDRCNHYDEWBHALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol (CAS 848755-84-0) — Evidence-Based Procurement & Scientific Selection Guide


2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol (CAS 848755-84-0) is a synthetic aminoethoxybenzyl alcohol derivative with molecular formula C13H21NO4 and molecular weight 255.31 g/mol [1]. It features a 2,5-dimethoxybenzyl pharmacophore linked via a secondary amine to a flexible ethoxyethanol chain, placing it within a compound class broadly claimed as intermediates for pharmaceutically active molecules, including indole-based estrogen receptor modulators [2]. The compound is commercially available as part of the AldrichCPR rare chemical collection with certified purity specifications suitable for early-discovery research .

Why Simple Benzylamine or Phenylethanol Analogs Cannot Replace 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol


The 2,5-dimethoxybenzyl substitution pattern fundamentally alters key molecular properties—lipophilicity (XLogP3 = 0.4), hydrogen bond donor/acceptor counts (2 HBD, 5 HBA), and topological polar surface area (TPSA = 60 Ų)—relative to unsubstituted benzyl or simpler phenylethanol prototypes [1]. Generic substitution with a non-dimethoxylated benzylamine or a tertiary dimethylamino analog eliminates the dual hydrogen bond donor capability (secondary amine + terminal alcohol) that is computed for the target compound, potentially collapsing distinct binding pharmacophores [1]. Furthermore, patent literature specifically identifies 2,5-dimethoxy-substituted aminoethoxybenzyl alcohols as critical intermediates for estrogen receptor modulators, implying that the substitution pattern is required for downstream synthetic transformations leading to biologically active indole scaffolds [2].

3–6 Comparator-Anchored Evidence Dimensions for Differentiating 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol


Dual Hydrogen Bond Donor Capacity vs. Tertiary Dimethylamino Prototype

The target compound possesses two hydrogen bond donors (secondary amine NH and terminal OH) versus one (terminal OH only) in the tertiary amine prototype 2-(2-dimethylaminoethoxy)-1-phenylethanol. This structural difference introduces an additional H-bond donor into the scaffold, which can fundamentally alter target recognition and binding kinetics [1]. The prototype compound 1 (2-(2-dimethylaminoethoxy)-1-phenylethanol) served as the foundation for a published cognitive enhancer series; its HBD count of 1 is computed by PubChem. The target compound's HBD count of 2 was computed by Cactvs 3.4.6.11 [2].

Medicinal Chemistry Hydrogen Bonding CNS Drug Design

XLogP3 = 0.4 Places Target in Optimal CNS Drug-Like Lipophilicity Space vs. More Hydrophilic Desglymidodrine

The computed XLogP3 of 0.4 for 2-(2-((2,5-dimethoxybenzyl)amino)ethoxy)ethanol falls within the optimal range for CNS drug candidates (typically 0–3) and contrasts with the more hydrophilic desglymidodrine (2-amino-1-(2,5-dimethoxyphenyl)ethanol, CAS 3600-87-1), which lacks the ethoxyethanol linker and has a predicted lower LogP due to the primary amine and benzylic alcohol [1]. While measured logP for desglymidodrine is not publicly reported, its structure (C10H15NO3, no ether chain) supports a lower computed logP; the additional ethyleneoxy units in the target compound increase lipophilicity predictably [2]. This moderate lipophilicity may translate into improved passive membrane permeability and blood-brain barrier penetration potential relative to more polar aminoethoxy scaffolds [3].

Physicochemical Profiling CNS Drug Discovery Lipophilicity Optimization

9 Rotatable Bonds Confer Conformational Flexibility Advantage Over Constrained Bicycloaryl Analogs

The target compound contains 9 rotatable bonds (computed by Cactvs, PubChem), significantly more than constrained analogs such as 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols described in the cognitive enhancer series [1]. The higher rotational freedom may allow the compound to adapt to diverse protein binding pockets through induced-fit mechanisms, though it also incurs an entropic penalty upon binding. The comparator 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol (compound 3o from Ono et al. 1995) has an estimated 5–7 rotatable bonds due to its constrained bicyclic aryl system [2]. Flexibility can be advantageous for fragment-based screening and for identifying novel binding modes in crystallography campaigns [3].

Conformational Analysis Induced-Fit Binding Molecular Flexibility

TPSA = 60 Ų Meets Blood-Brain Barrier Permeability Threshold Unambiguously vs. Higher-PSA Analogs

The topological polar surface area (TPSA) of the target compound is 60 Ų (computed by Cactvs, PubChem), which lies below the widely accepted 90 Ų threshold for blood-brain barrier penetration [1]. In contrast, analogs with additional hydroxyl or carboxyl substituents can exceed 70–90 Ų, potentially limiting CNS exposure. The 2,5-dimethoxybenzyl motif contributes negligible polarity beyond the core aminoethoxyethanol, keeping TPSA in a favorable range for CNS drug discovery programs [2]. This property complements the moderate XLogP3 of 0.4 to form a predictive multiparameter profile consistent with CNS drug-like chemical space [3].

TPSA Blood-Brain Barrier ADME Prediction

Commercially Certified 95–98% Purity Reduces Pre-Screening Purification Overhead vs. Custom Synthesized Analogs

Multiple independent suppliers report minimum purity specifications of 95% (AKSci) and 98% (Chemscene, Leyan) for the target compound . This contrasts with custom-synthesized or early-discovery analogs that may arrive with unspecified or variable purity, necessitating repurification prior to use in dose-response assays or crystallography. The AldrichCPR designation further indicates that the compound is sourced from a curated collection of rare chemicals, reducing the risk of misidentification or contamination . While this is a procurement-centric differentiator rather than a biological one, it is directly relevant to laboratory decision-making when comparing suppliers of structurally similar intermediates.

Purity Specification Procurement Efficiency Reproducibility

5 Hydrogen Bond Acceptors Enable Diverse Intermolecular Interaction Patterns vs. 3–4 HBA in Simpler Benzylamine Ethanol Derivatives

The target compound contains 5 hydrogen bond acceptors (two methoxy oxygens, secondary amine nitrogen, two ether oxygens) compared to 3–4 HBA in simpler benzylamine ethanol derivatives lacking the dimethoxy substitution [1]. This higher HBA count contributes to improved aqueous solubility through increased solvent interaction capacity, while also offering additional recognition elements for protein binding. The unsubstituted analog 2-(2-(benzylamino)ethoxy)ethanol would possess only 2 HBA (amine nitrogen, two ether oxygens), a difference of +3 HBA for the target [2]. Computational studies consistently correlate higher HBA counts within a moderate range with improved solubility and potentially enhanced target engagement in polar binding pockets [3].

Hydrogen Bond Acceptors Target Recognition Solubility

Application Scenarios Anchored in the Evidence Base for 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol


CNS Lead Optimization: Multiparameter Property Alignment with Brain Exposure Thresholds

With XLogP3 = 0.4 and TPSA = 60 Ų, this compound occupies a favorable position in CNS drug-like property space [1]. Medicinal chemistry teams pursuing CNS targets can use it as a scaffold that clears both the lipophilicity and TPSA thresholds for blood-brain barrier penetration, without the need for property-modifying prodrug strategies that simpler, more polar aminoethoxy intermediates would require. The dual hydrogen bond donor capacity further enables fine-tuning of target engagement in the CNS .

Estrogen Receptor Modulator Intermediate: Direct Alignment with Patent Literature

Patent US 2006/0155147 A1 (Wyeth) explicitly identifies aminoethoxybenzyl alcohols as intermediates for indole-based estrogen receptor modulators, citing halogenation of the benzylic position as the key transformation [1]. The 2,5-dimethoxy substitution pattern on the target compound is directly compatible with the substitution patterns described in US 5,998,402, making this compound a ready-to-use building block for SERM discovery programs without additional protection/deprotection chemistry .

Combinatorial Library Synthesis: Flexible Scaffold with Multiple Derivatization Handles

The 9 rotatable bonds and three chemically distinct reactive sites (secondary amine, terminal alcohol, and benzylic position) provide a versatile scaffold for parallel library synthesis [1]. The commercial availability at certified purity (95–98%) eliminates the need for pre-purification, enabling direct use in amide coupling, reductive amination, or etherification reactions . This significantly accelerates the hit-to-lead timeline compared to custom-synthesized, non-dimethoxylated analogs that may require multi-step preparation and purification [2].

Chemical Probe Development: Enhanced H-Bonding Signature for Target Validation

The combination of 2 HBD and 5 HBA, along with the 2,5-dimethoxybenzyl moiety, provides a distinct hydrogen bonding and steric signature that can be exploited for target deconvolution and probe design [1]. The moderate lipophilicity (XLogP3 = 0.4) ensures adequate solubility for biochemical and cellular assays, while the TPSA of 60 Ų suggests cell permeability . This profile makes the compound suitable for use as a control probe in chemical biology studies investigating enzyme induction or receptor modulation, as suggested by the broader patent literature on aminoethoxybenzyl alcohol derivatives [2].

Quote Request

Request a Quote for 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.